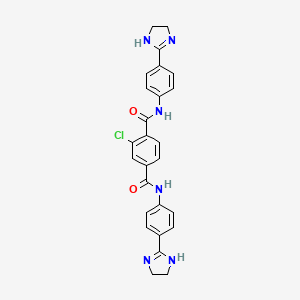
4-氨基-3-苯基丁酸
描述
4-Amino-3-phenylbutanoic acid, also known as Phenibut, is a neuropsychotropic drug that was discovered and introduced into clinical practice in Russia in the 1960s . It has anxiolytic and nootropic (cognition enhancing) effects . It acts as a GABA-mimetic, primarily at GABA(B) receptors .
Molecular Structure Analysis
The Molecular Structure of 4-Amino-3-phenylbutanoic acid conformers have been studied in the gas phase. Natural Bond Orbital Analysis (NBO) and Mulliken analysis of atomic charges of 4-Amino-3-phenylbutanoic acid have been performed by DFT level of theory using B3LYP/6-311++G (d,p) basis set .Physical And Chemical Properties Analysis
4-Amino-3-phenylbutanoic acid has a molecular weight of 215.68 g/mol . It has a melting point of 194-195°C . The compound is a solid at room temperature .科学研究应用
量子化学计算和分子对接
4-氨基-3-苯基丁酸已成为结合实验和理论研究的主题,重点关注其分子结构和振动光谱。这些研究涉及基于势能分布分析振动光谱,解释红外(IR)和拉曼光谱,并检查紫外可见范围。该化合物的非线性光学性质,如偶极矩和分子超极化率,也被计算。此外,分子对接研究表明其抗惊厥活性 (Charanya, Sampathkrishnan, & Balamurugan, 2020)。
合成含四唑衍生物
4-氨基-3-苯基丁酸的氨基和羧基末端基团的反应性已被用于制备含四唑衍生物。这涉及用四唑-1-基片段取代末端氨基团,从而创造具有潜在药理学性质的衍生物 (Putis, Shuvalova, & Ostrovskii, 2008)。
抑制细菌中噻氨酸氨基酸的插入
研究表明,4-氨基-3-苯基丁酸可以通过阻止噻氨酸在大肠杆菌中的插入来抑制其毒性。这表明该化合物作为苯丙氨酸拮抗剂的潜力 (Edelson & Keeley, 1963)。
X射线结构测定
该化合物已参与X射线晶体学分析,以确定其立体化学,特别是在与某些氨肽酶抑制剂如贝斯他汀相关的研究中 (Nakamura et al., 1976)。
药理学应用
各种研究已集中在合成和结构分析4-氨基-3-苯基丁酸衍生物上,检查它们作为药理活性物质的潜力。这些化合物,如非那比和巴氯芬,已被探讨其智能药和肌肉松弛剂性质 (Vasil'eva et al., 2016)。
底物立体特异性和酶相互作用
该化合物的底物和抑制性质已在其与γ-氨基丁酸氨基转移酶的相互作用背景下进行评估。研究已比较了4-氨基-3-苯基丁酸的底物立体特异性与其他相关化合物,有助于我们理解酶-底物相互作用和潜在治疗应用 (Silverman, Invergo, Levy, & Andrew, 1987)。
合成途径和中间体
研究还探讨了用于生产4-氨基-3-苯基丁酸的各种合成途径,分析了氨基酸协议、有机金属方法和酶途径等方法。这些研究对于优化合成过程至关重要,特别是用于生产氨肽酶抑制剂中间体 (Huang Yibo, 2013)。
氨肽酶抑制
已进行了大量研究,设计和合成4-氨基-3-苯基丁酸衍生物作为各种氨肽酶的抑制剂。这些化合物已显示出在抑制特定酶方面的有效性,有助于开发新类氨肽酶抑制剂 (Ocain & Rich, 1992)。
作用机制
Target of Action
Phenibut, also known as 4-Amino-3-phenylbutanoic acid, primarily targets the GABA (γ-aminobutyric acid) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Phenibut acts as a GABA-mimetic , primarily at GABA(B) receptors . This means it mimics the action of GABA and binds to GABA receptors, just like the natural neurotransmitter . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
GABAergic pathways . These pathways are involved in various neurological functions, including mood regulation, stress response, and sleep .
Pharmacokinetics
Phenibut is well-absorbed in the body with a bioavailability of more than 63% for a 250 mg dose . It is minimally metabolized in the liver, with most of it being excreted unchanged in the urine . The onset of action for oral administration is between 2 to 4 hours, and its elimination half-life is approximately 5.3 hours . The duration of action ranges from 15 to 24 hours for doses between 1 to 3 grams .
Result of Action
The molecular and cellular effects of Phenibut’s action result in its anxiolytic (anti-anxiety), nootropic (cognition enhancing), and hypnotic (sleep-inducing) effects . These effects are due to its interaction with the GABA receptors, leading to decreased neuronal excitability .
Action Environment
The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the presence of other substances or drugs in the body can affect Phenibut’s absorption, distribution, metabolism, and excretion. Furthermore, individual factors such as age, health status, and genetic makeup can also influence its action .
安全和危害
When handling 4-Amino-3-phenylbutanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
4-amino-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOCGYVTAOKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870838 | |
| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-phenylbutanoic acid | |
CAS RN |
1078-21-3 | |
| Record name | Phenibut | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenibut | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENIBUT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2M58D6LA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B1680230.png)



![1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1680235.png)



![4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide](/img/structure/B1680242.png)
![2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol](/img/structure/B1680243.png)

